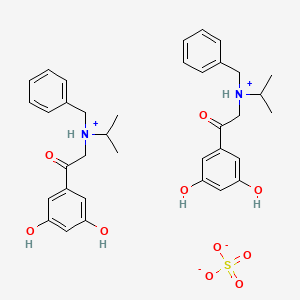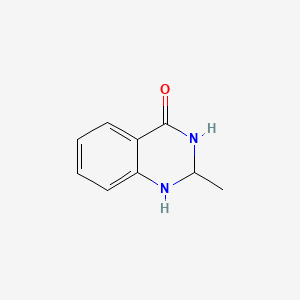
2,3-Dihydro-2-methyl-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-2-methyl-4(1H)-quinazolinone is an organic compound with the molecular formula C10H11NO It belongs to the class of quinazolinones, which are bicyclic compounds containing a quinazoline core
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dihydro-2-methyl-4(1H)-quinazolinone can be synthesized through various methods. One common method involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. Another method includes the reaction of o-aminobenzylamine with acetic anhydride, followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3-Dihydro-2-methyl-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, depending on the specific reagents and conditions used.
科学的研究の応用
2,3-Dihydro-2-methyl-4(1H)-quinazolinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a scaffold for the development of biologically active compounds.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-dihydro-2-methyl-4(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivatives used.
類似化合物との比較
Similar Compounds
2,3-Dihydro-4(1H)-quinazolinone: Lacks the methyl group at the 2-position.
2-Methylquinazolin-4(3H)-one: Has a different hydrogenation state.
Quinazolin-4(3H)-one: The parent compound without any substitutions.
Uniqueness
2,3-Dihydro-2-methyl-4(1H)-quinazolinone is unique due to its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties. Its methyl group at the 2-position and the dihydro structure make it a valuable intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry.
特性
CAS番号 |
54764-01-1 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC名 |
2-methyl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C9H10N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-6,10H,1H3,(H,11,12) |
InChIキー |
PPEWCSSFVFQSCD-UHFFFAOYSA-N |
正規SMILES |
CC1NC2=CC=CC=C2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



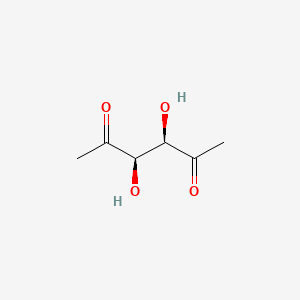
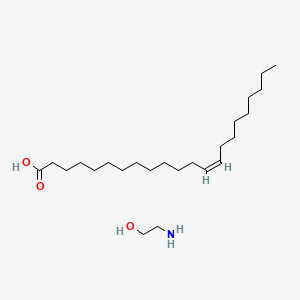



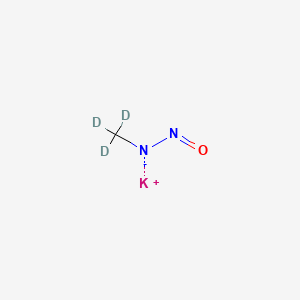

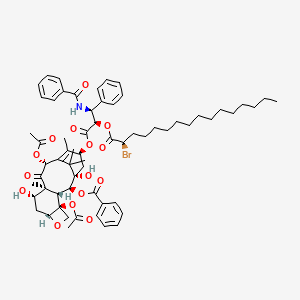
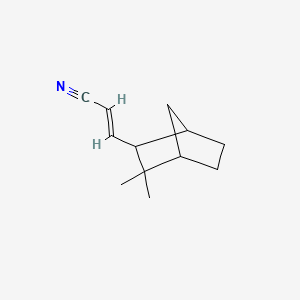
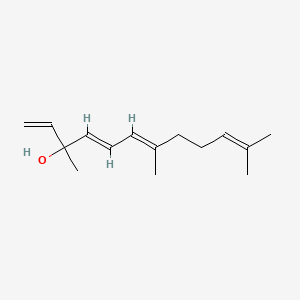
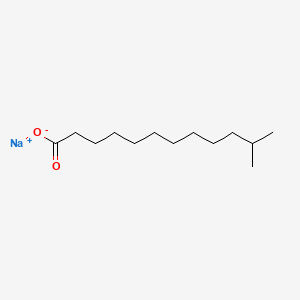
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
